BOC-Phe-Arg

Description

Properties

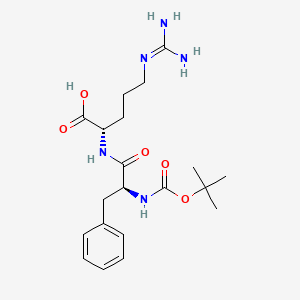

Molecular Formula |

C20H31N5O5 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C20H31N5O5/c1-20(2,3)30-19(29)25-15(12-13-8-5-4-6-9-13)16(26)24-14(17(27)28)10-7-11-23-18(21)22/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)(H4,21,22,23)/t14-,15-/m0/s1 |

InChI Key |

PTDDUPAYTUTXAX-GJZGRUSLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Boc-Phe-Arg-AMC Fluorogenic Substrate

Executive Summary & Core Utility

Boc-Phe-Arg-AMC (t-Butyloxycarbonyl-L-Phenylalanyl-L-Arginine 4-Methylcoumaryl-7-amide) is a high-sensitivity fluorogenic substrate designed for the kinetic characterization of trypsin-like serine proteases and certain cysteine proteases .

Its primary utility lies in the quantitative assessment of enzymatic activity for targets such as Plasma Kallikrein , Thrombin , Plasmin , and Cathepsins (B/L) . Unlike chromogenic substrates (e.g., pNA derivatives) that rely on absorbance, the AMC fluorophore offers a significantly wider dynamic range and lower limit of detection (LOD), making it indispensable for high-throughput screening (HTS) and detailed mechanistic studies.

Chemical Architecture[1][2]

-

N-Terminal Protection (Boc): The tert-butyloxycarbonyl group protects the N-terminus, preventing non-specific degradation by aminopeptidases and enhancing solubility in organic co-solvents.

-

Selectivity Sequence (Phe-Arg):

-

Arg (P1 Position): Targets the S1 pocket of trypsin-like proteases, which contains a negatively charged aspartate residue (e.g., Asp189 in trypsin) to stabilize the positively charged arginine side chain.

-

Phe (P2 Position): A hydrophobic residue that occupies the S2 hydrophobic pocket, providing specificity for enzymes like Kallikrein and Cathepsins over non-specific trypsin activity.[1]

-

-

Reporter Group (AMC): 7-Amino-4-methylcoumarin is attached via an amide bond to the C-terminus of Arginine.[2][3] In this conjugated state, its fluorescence is quenched or blue-shifted. Upon cleavage, free AMC exhibits intense blue fluorescence.

Mechanism of Action

The mechanism relies on the specific hydrolysis of the amide bond between the C-terminus of the Arginine residue and the amino group of the AMC fluorophore.[1][2]

The Fluorogenic Shift[1]

-

Intact Substrate (Quenched): The electron-withdrawing nature of the peptide bond delocalizes the lone pair electrons on the AMC nitrogen, significantly reducing its quantum yield and shifting its excitation maximum.[1]

-

Enzymatic Cleavage: The protease attacks the carbonyl carbon of the Arg-AMC bond.[1]

-

Release: Free AMC is released. The restoration of the amine's lone pair availability allows for a strong dipole moment, resulting in high fluorescence intensity.[1]

Reaction Equation:

Mechanism Diagram

Figure 1: The enzymatic hydrolysis pathway of this compound-AMC, leading to the liberation of the fluorophore.[2]

Critical Technical Insight: The pH Dependency Trap

As a Senior Scientist, I must highlight a frequent source of experimental error: The pH sensitivity of free AMC.

Free AMC exists in an equilibrium between its protonated and deprotonated forms.[1] The pKa of the AMC amine group is approximately 7.5–7.8 .[1]

-

High pH (> 8.0): AMC is unprotonated and maximally fluorescent.[1]

-

Low pH (< 6.0): AMC is protonated, and its fluorescence intensity drops significantly (quenching).[1]

Implication for Assay Design:

-

Serine Proteases (e.g., Trypsin, Kallikrein): These typically work at pH 7.5–8.5. You can perform a Continuous Assay because the pH is optimal for both the enzyme and the fluorophore.[1]

-

Cysteine Proteases (e.g., Cathepsin B/L): These require acidic conditions (pH 5.0–6.[1]0) for activity. At this pH, the AMC signal is dampened.[1]

-

Solution: For highest sensitivity with Cathepsins, use a Discontinuous (Stop-Time) Assay . Stop the reaction with a high-pH buffer (e.g., Sodium Carbonate, pH 10) to deprotonate all released AMC before reading.

-

Experimental Protocol

Reagents & Preparation

| Component | Preparation Details | Storage |

| Stock Solution | Dissolve this compound-AMC in 100% DMSO to 10–20 mM. | -20°C (Desiccated, Dark) |

| Assay Buffer (Serine) | 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.01% Triton X-100, pH 7.8. | 4°C (Fresh) |

| Assay Buffer (Cysteine) | 50 mM Sodium Acetate, 4 mM EDTA, 8 mM DTT, pH 5.5. | Prepare DTT fresh. |

| Stop Solution | 100 mM Monochloroacetic acid (for Cathepsins) OR 1% Formic acid, followed by pH adjustment to >9 for reading. | Room Temp |

Standard Assay Workflow (Continuous - 96-well Plate)

This protocol is optimized for Kallikrein-like activity (pH 7.8).

-

Enzyme Dilution: Dilute the protease in Assay Buffer to a concentration where the reaction remains linear for at least 20 minutes (typically 0.1 – 10 nM final).

-

Substrate Prep: Dilute the DMSO stock into Assay Buffer to create a 2X working solution (e.g., if testing at 50 µM, prepare 100 µM). Note: Keep final DMSO < 1% to avoid enzyme inhibition.[1]

-

Plate Setup:

-

Add 50 µL of Enzyme Solution to sample wells.

-

Add 50 µL of Assay Buffer to blank wells (Background).[1]

-

(Optional) Add 50 µL of AMC Standard (0–10 µM) for absolute quantification.

-

-

Initiation: Add 50 µL of Substrate Solution to all wells. Mix by shaking for 5 seconds.

-

Measurement: Immediately monitor fluorescence on a plate reader.

Assay Workflow Diagram

Figure 2: Step-by-step workflow for a continuous kinetic assay.

Data Analysis & Kinetics

To extract meaningful constants (

Step 1: Standard Curve Conversion

Plot RFU vs. [AMC Concentration]. Obtain the slope (

Step 2: Michaelis-Menten Plotting

Perform the assay at varying substrate concentrations (e.g., 0, 10, 20, 40, 80, 160 µM). Plot Initial Velocity (

Fit the data to the Michaelis-Menten equation:

- : Maximum enzymatic velocity.[1]

-

: Substrate concentration at

-

: Turnover number (

Typical Values (Illustrative for Kallikrein/Trypsin):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Substrate autohydrolysis or free AMC contamination. | Store stock in dry DMSO at -20°C. Check purity. Subtract "No Enzyme" blank. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability.[1] | Use less enzyme.[1] Ensure <10% substrate conversion.[1] Add BSA (0.1%) to stabilize enzyme.[1] |

| Inner Filter Effect | Substrate concentration too high (>200 µM).[1] | High concentrations of this compound-AMC can absorb excitation light. Correct data or reduce [S]. |

| Low Signal (Cathepsins) | Acidic pH quenching AMC. | Switch to Discontinuous Assay : Stop reaction with pH 10 buffer before reading. |

References

-

Zimmerman, M., et al. (1977). "Sensitive assays for trypsin, trypsin-like enzymes, and elastases." Analytical Biochemistry.

-

Barrett, A. J., & Kirschke, H. (1981). "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology.

-

Sigma-Aldrich. "Enzymatic Assay of Cathepsin B." Technical Bulletin.

-

AAT Bioquest. "Spectrum of AMC (7-Amino-4-methylcoumarin)." Spectrum Viewer.[5]

-

BenchChem. "Application Notes and Protocols for a Continuous Kinetic Assay Using Boc-Phe-Ser-Arg-MCA."

Sources

Navigating the Nomenclature: A Technical Guide to Boc-Phe-Arg-MCA vs. Boc-Phe-Arg-AMC in Protease Research

For Immediate Release

A deep dive into the world of fluorogenic protease substrates reveals a common point of confusion for researchers: the interchangeable use of Boc-Phe-Arg-MCA and this compound-AMC. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will demystify the nomenclature, clarify the underlying biochemistry, and provide a practical framework for the effective use of these critical research tools. As Senior Application Scientists, our goal is to provide not just protocols, but a foundational understanding that fosters robust and reproducible experimental design.

Part 1: Deconstructing the Nomenclature: Are MCA and AMC the Same?

The primary source of confusion lies in the abbreviation of the fluorescent reporter group. In the context of the fluorogenic substrate Boc-L-Phenylalanyl-L-arginine, the terms MCA and AMC are often used synonymously.[1]

-

AMC unequivocally stands for 7-Amino-4-methylcoumarin . This is the fluorescent molecule that is released upon enzymatic cleavage of the substrate.[2][3][4]

-

MCA is frequently used as an abbreviation for Methylcoumaryl-7-amide , which describes the coumarin derivative once it is in an amide linkage with the C-terminal amino acid of the peptide.[5][6] Therefore, a peptide-MCA substrate is functionally identical to a peptide-AMC substrate, as both describe a peptide sequence linked to 7-Amino-4-methylcoumarin.

It is crucial, however, to distinguish this usage from other coumarin derivatives that also carry the "MCA" or similar acronyms:

-

7-Methoxycoumarin-4-acetic acid is also sometimes abbreviated as MCA . This molecule is primarily used for developing Förster Resonance Energy Transfer (FRET) peptide substrates, where it is often paired with a quencher like dinitrophenyl (DNP).[7]

-

AMCA or AMCA-H refers to 7-amino-4-methylcoumarin-3-acetic acid .[8][9][10] This derivative is used as a fluorescent labeling agent for proteins and peptides, typically for applications like flow cytometry and immunofluorescence.[8][9][10]

For the remainder of this guide, we will use the nomenclature This compound-AMC to refer to the fluorogenic substrate, as it most accurately describes the chemical composition where the peptide is attached to the amino group of 7-Amino-4-methylcoumarin.

Part 2: The Science Behind the Substrate: Mechanism and Properties

This compound-AMC is a highly sensitive and specific substrate for a class of proteases known as trypsin-like serine proteases. These enzymes preferentially cleave peptide bonds C-terminal to arginine (Arg) or lysine residues.

The Key Players:

-

Boc (tert-Butyloxycarbonyl): This is a protecting group attached to the N-terminus of the phenylalanine (Phe) residue.[11][12] The Boc group prevents unwanted reactions at the N-terminus during peptide synthesis and can influence the substrate's solubility and interaction with the enzyme's active site.[11][13]

-

Phe-Arg (Phenylalanyl-Arginine): This dipeptide sequence provides the specificity for the target proteases. The arginine residue is the key recognition site (P1 position) for trypsin-like enzymes.

-

AMC (7-Amino-4-methylcoumarin): This is the fluorophore. When it is part of the intact substrate, its fluorescence is minimal. Upon enzymatic cleavage of the amide bond between arginine and the amino group of AMC, the free AMC is released, resulting in a significant increase in fluorescence.[4]

Mechanism of Action:

The enzymatic reaction can be summarized as follows:

Caption: Enzymatic cleavage of this compound-AMC by a trypsin-like protease.

Spectral Properties:

The utility of this compound-AMC as a fluorogenic substrate is entirely dependent on the spectral properties of the released AMC.

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum (λex) | 341-351 | [2][4][14] |

| Emission Maximum (λem) | 430-441 | [2][4][14] |

Part 3: Applications and Target Enzymes

This compound-AMC is a versatile substrate used to assay the activity of a variety of trypsin-like serine proteases. Its primary application is in the continuous measurement of enzyme activity in purified systems and biological samples.

Commonly Assayed Enzymes:

-

Kallikreins (Plasma and Tissue): Involved in blood pressure regulation and inflammation.

-

Thrombin: A critical enzyme in the blood coagulation cascade.

-

Plasmin: The main enzyme involved in fibrinolysis.[5]

-

Cathepsins (B, K, L, S): Cysteine proteases with trypsin-like activity.

-

Factor Xa: A component of the coagulation cascade.

-

Urokinase-type Plasminogen Activator (uPA): Involved in tissue remodeling and cell migration.

Part 4: Experimental Protocol: A Self-Validating System

This protocol provides a robust framework for measuring the activity of a purified trypsin-like protease.

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0. The choice of buffer components and pH should be optimized for the specific enzyme being studied.

-

Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable buffer (e.g., with low salt and a stabilizing agent like glycerol). The final concentration will depend on the enzyme's activity.

-

Substrate Stock Solution: Dissolve this compound-AMC in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C or -80°C, protected from light. DMSO is the recommended solvent due to the substrate's limited aqueous solubility.

-

Positive Control: A known concentration of the active enzyme.

-

Negative Control: Assay buffer without the enzyme.

Assay Workflow:

Caption: A typical workflow for a protease assay using this compound-AMC.

Step-by-Step Methodology:

-

Plate Setup: In a black, flat-bottom 96-well plate, add the following to each well:

-

Assay Buffer to bring the final volume to 200 µL.

-

The desired amount of enzyme or biological sample.

-

For the negative control, add an equivalent volume of buffer instead of the enzyme.

-

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Add the this compound-AMC substrate to each well to a final concentration of 10-100 µM. The optimal concentration should be determined empirically and should ideally be at or below the Michaelis constant (Km) for accurate kinetic studies.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity (in Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes.

-

Excitation: ~350 nm

-

Emission: ~440 nm

-

Data Analysis and Interpretation:

-

Plot the Data: For each sample, plot the RFU as a function of time.

-

Calculate the Initial Velocity (V₀): The initial, linear portion of the curve represents the initial reaction velocity. Calculate the slope of this linear phase (ΔRFU/Δtime).

-

Enzyme Activity: The activity of the enzyme is directly proportional to the calculated initial velocity. For quantitative analysis, a standard curve can be generated using known concentrations of free AMC.

Part 5: Trustworthiness and Self-Validation

A robust experimental design includes inherent checks and balances:

-

Linearity of the Assay: The reaction rate should be linear with respect to both time and enzyme concentration within a defined range. If the reaction rate decreases over time, it may indicate substrate depletion or enzyme instability.

-

Controls are Critical:

-

The negative control (no enzyme) should show no significant increase in fluorescence, confirming that the substrate is stable under the assay conditions.

-

A positive control with a known active enzyme validates the assay setup and reagent integrity.

-

-

Substrate Concentration: Ensure the substrate concentration is not limiting. For detailed kinetic analysis (Km and Vmax determination), a range of substrate concentrations should be tested.

By understanding the nuances of the this compound-AMC/MCA nomenclature and adhering to a well-controlled experimental design, researchers can confidently and accurately measure the activity of trypsin-like proteases, advancing our understanding of their roles in health and disease.

References

-

7-methoxycoumarin-4-acetic acid - ChemBK. (n.d.). Retrieved February 8, 2024, from [Link]

-

7-Amino-4-methylcoumarin (AMC) Dye Profile - FluoroFinder. (n.d.). Retrieved February 8, 2024, from [Link]

-

(PDF) 7-Amino-4-methylcoumarin - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

-

Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure–activity relationships | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.). Retrieved February 8, 2024, from [Link]

-

7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]

-

7-Hydroxy-4-methylcoumarin-3-acetic acid, succinimidyl ester - 25 mg - Anaspec. (n.d.). Retrieved February 8, 2024, from [Link]

-

Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

-

Preparation of a Fluorescent Peptide Substrate to Target Tumor-Associated Macrophages. (2023). Retrieved February 8, 2024, from [Link]

-

Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

-

Peptide Synthesis with the Boc Protecting Group - YouTube. (2020). Retrieved February 8, 2024, from [Link]

-

26.7: Peptide Synthesis - Chemistry LibreTexts. (2024). Retrieved February 8, 2024, from [Link]

-

Detecting Trypsin Activity using Fluorescent Assays - UA Campus Repository. (2013). Retrieved February 8, 2024, from [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]

-

New fluorogenic peptide substrates for plasmin - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

-

AMC, 7-Amino-4-methylcoumarin; CAS 26093-31-2; Coumarin 120 - Aapptec Peptides. (n.d.). Retrieved February 8, 2024, from [Link]

-

Trypsin Activity Assay Kit - Chondrex. (n.d.). Retrieved February 8, 2024, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved February 8, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jasco-global.com [jasco-global.com]

- 7. MCA [7-Methoxycoumarin-4-acetic acid] *CAS 62935-72-2* | AAT Bioquest [aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 7-Amino-4-methylcoumarin-3-acetic acid | Fluorescent Agent | AmBeed.com [ambeed.com]

- 10. 7-Amino-4-methylcoumarin-3-acetic acid | 106562-32-7 | Benchchem [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. peptide.com [peptide.com]

- 14. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 15. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]

Boc-Phe-Arg peptide physical properties and stability

Physical Properties, Stability, and Assay Optimization

Executive Summary

The Boc-Phe-Arg sequence (N-tert-butoxycarbonyl-L-phenylalanyl-L-arginine) represents a critical dipeptide scaffold used primarily as a recognition motif for trypsin-like serine proteases (e.g., kallikrein, thrombin, plasmin) and cysteine proteases (e.g., cathepsins).

While the free acid form exists, this guide focuses on its dominant application: the fluorogenic substrate This compound-AMC (also known as this compound-MCA). Understanding the physicochemical tension between the hydrophobic N-terminus (Boc-Phe) and the cationic C-terminus (Arg) is essential for mastering solubility, preventing aggregation, and ensuring kinetic accuracy.

Part 1: Physicochemical Profile

The utility of this compound is defined by its amphiphilic nature. The N-terminal protection (Boc) and Phenylalanine residue create a hydrophobic domain, while the Arginine residue provides high water solubility and basicity. This duality dictates its handling requirements.[1][2]

1.1 Chemical Specifications

| Parameter | Specification | Technical Note |

| Sequence | This compound-AMC | Cleavage occurs after Arg.[3][4] |

| Molecular Weight | ~639.15 Da (Free Base) | Often supplied as HCl salt (~675.6 Da). |

| Solubility (Organic) | >10 mM in DMSO/DMF | Critical: Use anhydrous DMSO to prevent hydrolysis. |

| Solubility (Aqueous) | < 0.1 mg/mL | Insoluble in water without organic co-solvent. |

| Excitation/Emission | 380 nm / 460 nm | Values for free AMC (7-amino-4-methylcoumarin).[5] |

| pKa (Arginine) | ~12.5 (Guanidinium) | Remains protonated at physiological pH. |

1.2 The Solubility Paradox

Researchers often encounter precipitation when diluting the DMSO stock into aqueous buffer. This is caused by the "Boc-Phe" hydrophobic collapse.

-

Mechanism: When the DMSO sheath is removed by rapid dilution into water, the hydrophobic N-terminus drives aggregation before the Arginine charge can solvate the molecule.

-

Solution: Stepwise dilution or maintaining a final DMSO concentration of 1-5% in the assay buffer.

Part 2: Stability Dynamics & Storage

Stability is the most frequent point of failure in protease assays. The amide bond linking Arginine to the fluorophore (AMC) is susceptible to both enzymatic and non-enzymatic hydrolysis.

2.1 Hydrolysis Risks

-

Spontaneous Hydrolysis (Alkaline Lability): At pH > 8.0, hydroxide ions can nucleophilically attack the amide bond, causing high background fluorescence (blank signal).

-

Hygroscopic Degradation: The Arginine side chain is highly hygroscopic. Moisture entry into lyophilized powder leads to caking and slow hydrolysis.

2.2 Storage Protocols

-

Lyophilized Powder: Stable for >2 years at -20°C if desiccated.

-

DMSO Stock (10 mM): Stable for 6 months at -20°C.

-

Warning: DMSO is hygroscopic.[2] Repeated opening of cold DMSO stocks condenses atmospheric water into the solvent, accelerating hydrolysis.

-

Best Practice: Aliquot stocks immediately after preparation.

-

Part 3: Mechanism of Action & Visualization

The assay relies on the specific recognition of the Phe-Arg sequence by the protease S1/S2 pockets.

3.1 Enzymatic Pathway

The enzyme binds the substrate, stabilizing the transition state, and cleaves the amide bond between Arginine and the AMC reporter.

Figure 1: Proteolytic cleavage mechanism. The quenching effect of the amide bond is removed upon cleavage, resulting in a >1000-fold increase in fluorescence quantum yield.

Part 4: Experimental Protocols (Self-Validating)

This protocol is designed to minimize Inner Filter Effects (IFE) and prevent precipitation.

4.1 Preparation of 10 mM Master Stock

-

Calculate Mass: For 5 mg of this compound-AMC (MW ~639.7), require ~780 µL of solvent.

-

Solvent Choice: Use High-Grade Anhydrous DMSO . Avoid DMF if possible, as it can inhibit certain enzymes.

-

Dissolution: Vortex vigorously. If particles persist, sonicate for 10 seconds.

-

Aliquot: Dispense 50 µL aliquots into amber tubes.

-

Storage: Store at -20°C. Do not refreeze after thawing.

4.2 Assay Workflow

This workflow includes a mandatory "Blank Subtraction" step to validate substrate stability.

Figure 2: Assay workflow emphasizing the "Substrate Only Blank" to detect spontaneous hydrolysis.

4.3 Kinetic Validation (

Determination)

To ensure the assay is linear and sensitive:

-

Prepare substrate concentrations ranging from

to -

Plot Initial Velocity (

) vs. Substrate Concentration -

Fit to the Michaelis-Menten equation.

-

Note: If the curve does not plateau, you may be experiencing substrate inhibition or solubility limits (precipitation at high

).

-

Part 5: Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Spontaneous hydrolysis or old stock. | Check buffer pH (must be < 8.0).[5] Discard stock if >6 months old. |

| Non-Linear Kinetics | Inner Filter Effect (IFE). | Substrate concentration is too high (>100 µM), absorbing excitation light. Dilute substrate.[1][5] |

| Precipitation | "Shock" dilution. | Dilute DMSO stock into an intermediate buffer containing 10% DMSO before final dilution. |

| Low Signal | Wrong Filter Set. | Ensure Ex/Em is set to 380/460 nm (AMC), not 490/520 nm (Fluorescein). |

References

-

Substrate Specificity & Kinetics: Zimmerman, M., et al. (1977). "Sensitive assays for trypsin, plasmin, and thrombin using new fluorogenic substrates." Analytical Biochemistry.

-

Solubility & DMSO Stability: Kozikowski, B.A., et al. (2003). "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening.

-

Assay Optimization Guide: "Fluorogenic Peptide Substrates: Chemistry and Applications." Sigma-Aldrich / Merck Technical Library.

-

Physical Properties (this compound-AMC): "this compound-AMC Product Datasheet." Bachem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Boc-Phe-Ser-Arg-AMC › PeptaNova [peptanova.de]

- 5. ubpbio.com [ubpbio.com]

The Fluorogenic Probe Boc-Phe-Arg-AMC: A Technical Guide to its Excitation, Emission Spectra, and Application in Protease Activity Assays

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Proteolytic Activity with Fluorogenic Substrates

In the intricate landscape of cellular biology and drug discovery, the precise measurement of protease activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological processes and are implicated in numerous pathologies, making them key targets for therapeutic intervention. Fluorogenic substrates provide a sensitive and continuous method for monitoring protease activity. This guide focuses on the technical intricacies and practical applications of Boc-Phe-Arg-AMC and its closely related and more commonly utilized analogue, Boc-Phe-Ser-Arg-AMC, fluorogenic probes designed for the study of serine proteases.

While the specific tripeptide sequence this compound-AMC is less frequently documented, the underlying principles of its function are mirrored in the widely used Boc-Phe-Ser-Arg-AMC and Z-Phe-Arg-AMC substrates. The core of these molecules is the covalent linkage of a peptide sequence, recognized by a specific protease, to the fluorophore 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Enzymatic cleavage of the amide bond between the peptide and AMC liberates the fluorophore, resulting in a significant increase in fluorescence intensity. This direct proportionality between fluorescence and enzymatic activity forms the basis of a highly quantitative assay. This guide will primarily reference Boc-Phe-Ser-Arg-AMC and Z-Phe-Arg-AMC due to the wealth of available data, while acknowledging the functional interchangeability of the Boc and Z (carbobenzyloxy) protecting groups in this context.

The Spectroscopic Heart of the Assay: Excitation and Emission Properties

The utility of any fluorogenic assay hinges on the distinct spectral properties of the liberated fluorophore. In this case, the star is 7-amino-4-methylcoumarin (AMC). Upon its release from the peptide, AMC exhibits a strong fluorescence signal that can be readily detected.

| Spectral Property | Wavelength Range (nm) | Optimal Wavelength (nm) |

| Excitation | 340 - 380 | ~360 |

| Emission | 440 - 470 | ~460 |

Table 1: Spectral Properties of Liberated 7-Amino-4-Methylcoumarin (AMC). The excitation and emission maxima can exhibit slight variations depending on the specific instrumentation and buffer conditions used.

It is crucial to understand that the intact Boc-Phe-(Ser)-Arg-AMC substrate has negligible fluorescence at the emission wavelength of free AMC. This high signal-to-background ratio is a key advantage of this assay system, affording it excellent sensitivity.

The Engine of Discovery: Mechanism of Action and Enzyme Specificity

The specificity of the assay is dictated by the peptide sequence. The Phe-Ser-Arg motif in Boc-Phe-Ser-Arg-AMC is a recognition site for several trypsin-like serine proteases. Trypsin, a well-characterized digestive enzyme, cleaves peptide chains at the carboxyl side of lysine and arginine residues. Consequently, Boc-Phe-Ser-Arg-AMC serves as an excellent substrate for trypsin and other proteases with similar substrate specificity, such as tryptase and coagulation factor XIa.[1] The Z-Phe-Arg-AMC substrate is also recognized by a range of proteases including plasma kallikrein, papain, and various cathepsins (B, K, L, & S).[2]

The enzymatic reaction can be visualized as a two-step process:

Figure 1: Enzymatic cleavage of Boc-Phe-(Ser)-Arg-AMC.

The rate of this reaction, and therefore the rate of fluorescence increase, is dependent on the concentration of the active enzyme and the kinetic parameters of the enzyme-substrate interaction, namely the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The catalytic efficiency of an enzyme for a given substrate is often expressed as the k_cat/K_m ratio.

| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Boc-Phe-Ser-Arg-MCA | Factor XIa | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 10⁵ |

| Boc-Phe-Ser-Arg-MCA | Yeast Mitochondrial Proteases | 45 ± 8 | 8.2 ± 0.9 | 1.8 x 10⁴ |

| Boc-Phe-Ser-Arg-MCA | Rat Tryptase | 28 ± 5 | 6.7 ± 0.7 | 2.4 x 10⁴ |

| Boc-Gln-Ala-Arg-MCA | Trypsin (bovine pancreas) | 5.99 | - | - |

Table 2: Kinetic Parameters of Boc-Phe-Ser-Arg-MCA with Various Proteases. Data adapted from Benchchem.[1] Note: MCA (4-methylcoumaryl-7-amide) is functionally identical to AMC.

A Practical Guide: Experimental Protocol for a Trypsin Activity Assay

This protocol provides a robust framework for measuring trypsin activity using a fluorogenic AMC substrate. It is designed to be adaptable for use in a 96-well plate format for high-throughput analysis.

Reagent Preparation

-

Trypsin Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0. The buffer should be prepared with high-purity water and filtered.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-Phe-Ser-Arg-AMC or Z-Phe-Arg-AMC in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Trypsin Stock Solution: Prepare a stock solution of purified trypsin in a suitable buffer (e.g., 1 mM HCl) to maintain stability. The exact concentration will depend on the specific activity of the enzyme preparation. Store at -20°C or -80°C.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product. Store at -20°C, protected from light.

Experimental Workflow

Figure 2: Experimental workflow for a fluorogenic protease assay.

Step-by-Step Protocol

-

AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard stock solution in the Trypsin Assay Buffer to final concentrations ranging from 0 to a concentration that gives a maximal signal without saturating the detector (e.g., 0 to 50 µM).

-

Add a fixed volume (e.g., 100 µL) of each standard dilution to the wells of a black, clear-bottom 96-well plate.

-

Measure the fluorescence at the optimal excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Plot the fluorescence intensity (RFU) against the known AMC concentration to generate a standard curve. The slope of this curve will be used to convert the rate of fluorescence change in the enzyme reaction to the rate of product formation.

-

-

Enzyme Reaction:

-

Prepare dilutions of your enzyme sample (e.g., purified trypsin or cell lysate) in pre-warmed Trypsin Assay Buffer. It is recommended to run each sample in triplicate.

-

Add a specific volume of the diluted enzyme to the wells of the 96-well plate.

-

Include appropriate controls:

-

No-enzyme control: Assay buffer without enzyme to measure background fluorescence.

-

Inhibitor control: Enzyme pre-incubated with a known trypsin inhibitor to confirm the specificity of the measured activity.

-

-

Prepare a working solution of the fluorogenic substrate in the Trypsin Assay Buffer. The final substrate concentration should ideally be at or below the K_m value for sensitive measurement of enzyme activity. A typical starting point is 10-50 µM.

-

Initiate the reaction by adding the substrate working solution to all wells simultaneously using a multichannel pipette. The final reaction volume is typically 100-200 µL.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes.

-

-

Data Analysis:

-

For each enzyme concentration, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

-

Convert the rate from RFU/min to moles of AMC produced per minute using the slope of the AMC standard curve.

-

The enzyme activity can then be expressed in units such as µmol/min/mg of total protein.

-

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the reliability of your results, it is essential to incorporate self-validating systems within your experimental design:

-

Linearity of the Assay: The rate of fluorescence increase should be linear with time, at least in the initial phase of the reaction. Non-linearity can indicate substrate depletion or enzyme instability.

-

Enzyme Concentration Dependence: The measured activity should be directly proportional to the concentration of the enzyme. A dilution series of the enzyme should yield a linear response.

-

Substrate Concentration Dependence: To determine the K_m and V_max of the reaction, the assay should be performed with varying substrate concentrations. The resulting data should fit the Michaelis-Menten model.

-

Inhibitor Specificity: The use of a specific inhibitor for the protease of interest is a critical control to confirm that the observed activity is indeed from the target enzyme and not from other proteases present in the sample.

Field-Proven Insights and Troubleshooting

As with any experimental technique, challenges can arise. Here are some insights from the field to help you navigate potential pitfalls:

-

Solubility Issues: The fluorogenic substrate is typically dissolved in DMSO. When preparing the working solution in an aqueous buffer, ensure thorough mixing to avoid precipitation.

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to an underestimation of the true signal. It is important to work within a concentration range where the fluorescence response is linear.

-

Autofluorescence: Biological samples, such as cell lysates, may contain endogenous fluorescent molecules that can interfere with the assay. Always include a "sample only" control (without the fluorogenic substrate) to determine the background fluorescence.

-

Enzyme Stability: Proteases can be unstable. Ensure that your enzyme is stored and handled under optimal conditions to maintain its activity.

Conclusion: A Powerful Tool for Protease Research

The fluorogenic substrate this compound-AMC and its analogues represent a powerful and versatile tool for the sensitive and continuous measurement of protease activity. A thorough understanding of its spectral properties, mechanism of action, and the principles of enzyme kinetics is essential for designing robust and reliable assays. By following the detailed protocols and incorporating the self-validating controls outlined in this guide, researchers can confidently generate high-quality data to advance their understanding of protease function in health and disease, and to accelerate the discovery of novel therapeutic agents.

References

-

Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. PMC - NIH. Available at: [Link].

-

Boc-Phe-Ser-Arg-AMC. PeptaNova. Available at: [Link].

-

AMC standard curve assay protocol. iGEM. Available at: [Link].

-

Enhanced catalytic activity of a novel trypsin by semi-rational design with mechanistic insights from molecular simulations. PMC. Available at: [Link].

-

Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. NIH. Available at: [Link].

-

A Standard Curve Constructed using 7-AMC Standards. This standard curve... | Download Scientific Diagram. ResearchGate. Available at: [Link].

-

Pancreatic trypsin activity assay. BMG LABTECH. Available at: [Link].

Sources

An In-depth Technical Guide to Boc-Phe-Arg-7-amino-4-methylcoumarin: A Fluorogenic Substrate for Serine Protease Analysis

This guide provides a comprehensive technical overview of Boc-Phe-Arg-7-amino-4-methylcoumarin (this compound-AMC), a fluorogenic substrate designed for the sensitive and continuous kinetic analysis of trypsin-like serine proteases. This document is intended for researchers, scientists, and drug development professionals engaged in enzymology, inhibitor screening, and diagnostics development.

Introduction: The Significance of Fluorogenic Protease Substrates

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of biological processes, from digestion and blood coagulation to apoptosis and immune responses. Dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. Consequently, the development of specific and sensitive tools to measure protease activity is of paramount importance in both basic research and clinical drug development.[1]

Fluorogenic substrates represent a cornerstone of modern protease activity assays. These molecules are cleverly designed to be non-fluorescent until they are cleaved by a specific protease. This enzymatic action liberates a fluorescent molecule, leading to a measurable increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction. This allows for real-time, continuous monitoring of enzyme kinetics, a significant advantage over endpoint assays.

This compound-7-amino-4-methylcoumarin is a member of this class of reagents, specifically designed to be a substrate for trypsin-like proteases, which exhibit a preference for cleaving peptide bonds C-terminal to arginine residues.

Chemical Structure and Properties

This compound-AMC is a synthetic peptide derivative composed of three key moieties: a Boc protecting group, a dipeptide sequence (Phenylalanine-Arginine), and the fluorophore 7-amino-4-methylcoumarin (AMC).

-

N-terminal tert-Butoxycarbonyl (Boc) Group: This protecting group shields the N-terminus of the peptide from degradation by exopeptidases, ensuring that the substrate is specifically cleaved at the intended site by the target endopeptidase.[2]

-

Dipeptide Sequence (Phe-Arg): The Phenylalanine-Arginine sequence mimics the recognition motif of many trypsin-like proteases. The arginine residue at the P1 position is the primary determinant for substrate specificity, fitting into the S1 pocket of the enzyme's active site.

-

7-amino-4-methylcoumarin (AMC): This is a widely used blue-emitting fluorophore. In its amide-linked form within the intact substrate, its fluorescence is quenched. Enzymatic cleavage of the amide bond between the arginine residue and the AMC molecule liberates the free fluorophore, which exhibits strong fluorescence.

While a dedicated PubChem entry for this compound-AMC is not available, its structure can be confidently inferred from its constituent parts and comparison to closely related and commercially available substrates such as Z-Phe-Arg-AMC and Boc-Phe-Ser-Arg-AMC.

Table 1: Physicochemical Properties of this compound-AMC and Related Compounds

| Property | This compound-AMC (Predicted) | Z-Phe-Arg-AMC[2] | Boc-Phe-Ser-Arg-AMC[3] |

| Molecular Formula | C30H39N7O6 | C33H36N6O6 | C33H43N7O8 |

| Molecular Weight | 593.68 g/mol | 612.68 g/mol | 665.75 g/mol |

| CAS Number | Not available | 65147-22-0 | 73554-90-2 |

| Solubility | Soluble in DMSO | Soluble in Methanol | Soluble in DMSO |

Mechanism of Action: From Quenched Substrate to Fluorescent Signal

The utility of this compound-AMC as a protease substrate lies in its fluorogenic nature. The underlying principle is the enzymatic liberation of a fluorescent reporter group from a non-fluorescent precursor.

In its intact state, the 7-amino-4-methylcoumarin (AMC) moiety is linked via an amide bond to the C-terminus of the arginine residue. This covalent linkage effectively quenches the fluorescence of the AMC group. When a trypsin-like protease recognizes and binds to the Phe-Arg sequence, it catalyzes the hydrolysis of the amide bond. This cleavage event releases the free AMC molecule, which is highly fluorescent.

The rate of the increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease under investigation. The fluorescence of the liberated AMC can be monitored in real-time using a fluorometer or a microplate reader, with an excitation wavelength typically in the range of 360-380 nm and an emission wavelength around 440-460 nm.[2]

Caption: Enzymatic cleavage of this compound-AMC.

Applications in Research and Drug Discovery

The specific and sensitive nature of this compound-AMC makes it a valuable tool in a variety of research and drug development applications:

-

Enzyme Kinetics: This substrate is ideal for determining key kinetic parameters of trypsin-like proteases, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). This information is crucial for understanding the enzyme's efficiency and substrate specificity.

-

High-Throughput Screening (HTS) for Inhibitors: In drug discovery, this compound-AMC can be used in HTS campaigns to identify potential inhibitors of target proteases. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition of the enzyme.

-

Diagnostics Development: Assays utilizing this substrate can be adapted for the detection of protease activity in biological samples, potentially serving as biomarkers for various diseases.

This compound-AMC is expected to be a substrate for a range of serine proteases that cleave after arginine residues, including:

Table 2: Illustrative Kinetic Parameters of AMC-based Substrates with Serine Proteases

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Boc-Phe-Ser-Arg-AMC | Factor XIa | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 105 | [Boc-Phe-Ser-Arg-AMC·AcOH |

| Z-Lys-pNA | Trypsin (pH 9.05) | 394 ± 27 | - | 463 ± 34 | [Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis |

Note: Data for Z-Lys-pNA is with a different leaving group (p-nitroanilide) and is provided for comparative purposes to illustrate the effect of pH on trypsin kinetics.

Experimental Protocol: A Step-by-Step Guide to a Trypsin Activity Assay

This protocol provides a general framework for a continuous kinetic assay to measure trypsin activity using this compound-AMC. It is essential to optimize the conditions for your specific enzyme and experimental setup.

Reagents and Materials

-

This compound-AMC substrate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Trypsin (e.g., from bovine pancreas)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0

-

96-well, black, flat-bottom microplates

-

Microplate reader with fluorescence detection capabilities (Excitation: ~380 nm, Emission: ~460 nm)

-

7-amino-4-methylcoumarin (AMC) for standard curve

Preparation of Solutions

-

Substrate Stock Solution (10 mM): Due to the hydrophobic nature of the Boc group, this compound-AMC is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a concentrated stock solution in 100% DMSO.[5] Dissolve the required amount of this compound-AMC in DMSO to achieve a 10 mM concentration. Store this stock solution at -20°C, protected from light.

-

Rationale: DMSO is a polar aprotic solvent that can effectively dissolve many organic molecules that are not soluble in water. Preparing a concentrated stock in DMSO allows for easy dilution into the aqueous assay buffer while keeping the final DMSO concentration low to minimize its effect on enzyme activity. Most cell-free enzyme assays can tolerate a final DMSO concentration of up to 5%.[6]

-

-

Enzyme Working Solution: Prepare a working solution of trypsin in cold Assay Buffer immediately before use. The final concentration of the enzyme in the assay will need to be determined empirically, but a starting point could be in the range of 1-10 nM.

-

Rationale: Preparing the enzyme solution fresh and keeping it on ice helps to maintain its activity and prevent autolysis.

-

-

AMC Standard Curve: Prepare a series of dilutions of the AMC standard in Assay Buffer to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) to the concentration of the product formed.

Assay Procedure

-

Set up the Microplate: To each well of the 96-well plate, add the components in the following order:

-

Assay Buffer

-

Substrate working solution (diluted from the stock solution in Assay Buffer to the desired final concentration, e.g., 10-100 µM)

-

Test compound (if screening for inhibitors) or vehicle control (e.g., DMSO at the same final concentration as the test compounds)

-

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Add the enzyme working solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and begin monitoring the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes.

-

Data Analysis:

-

Plot the fluorescence intensity (RFU) versus time for each well.

-

Determine the initial reaction velocity (V0) from the linear portion of the curve (RFU/min).

-

Use the AMC standard curve to convert V0 from RFU/min to moles of product formed per minute.

-

For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

-

Caption: A typical experimental workflow for a protease assay.

Conclusion and Future Perspectives

This compound-7-amino-4-methylcoumarin is a valuable tool for the study of trypsin-like serine proteases. Its fluorogenic nature allows for sensitive, real-time monitoring of enzyme activity, making it well-suited for a wide range of applications in basic research and drug discovery. The principles outlined in this guide provide a solid foundation for the successful implementation of assays using this and similar fluorogenic substrates. As our understanding of the roles of proteases in disease continues to grow, the importance of such well-characterized chemical tools will undoubtedly increase, paving the way for new therapeutic interventions.

References

-

PeptaNova. (n.d.). Boc-Phe-Ser-Arg-AMC. Retrieved from [Link]

-

Goh, W. R., Sleno, B., & Schriemer, D. C. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 5195–5203. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Boc-Phe-Ser-Arg-AMC. Retrieved from [Link]

-

Talaei, B., Fathi Vavsari, V., & Balalaie, S. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(3), 370-382. [Link]

-

Zhang, Y., et al. (2024). Enhanced catalytic activity of a novel trypsin by semi-rational design with mechanistic insights from molecular simulations. Food Chemistry: X, 23, 101123. [Link]

-

Zhou, X., et al. (2016). Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE. Advances in Enzyme Research, 4, 1-6. [Link]

-

Reches, M., & Gazit, E. (2015). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. Molecules, 20(12), 21639-21653. [Link]

-

Grant, D. A., & Hermon-Taylor, J. (1979). Kinetic parameters for enterokinase and trypsin for four synthetic substrates. Biochemical Journal, 184(3), 639-642. [Link]

-

Chemistry LibreTexts. (2023). 3.7: The Effect of pH on Enzyme Kinetics. Retrieved from [Link]

-

Wu, L., et al. (2011). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. PLoS ONE, 6(5), e20232. [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-L-phenylalanine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1_1-Dimethylethoxy_carbonyl-2-fluoro-L-phenylalanine]([Link]

-

PubChem. (n.d.). 2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(tert-Butoxycarbonyl_amino-3-phenylpropanamido_-3-phenylpropanoic-acid]([Link]

Sources

A-Z Guide to Boc-Phe-Arg Derivatives in Peptide Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of the Phe-Arg Motif in Peptidomimetics

The Phenylalanine-Arginine (Phe-Arg) dipeptide sequence is a recurring motif in a multitude of biologically active peptides and serves as a crucial recognition element for various proteases. Consequently, synthetic peptides incorporating this motif are invaluable tools in drug discovery and biomedical research, finding applications in areas such as oncology, metabolic disorders, and cardiovascular diseases.[1][2] The synthesis of these peptides, however, presents unique challenges, primarily centered around the highly basic and nucleophilic guanidinium side chain of arginine.[3] This necessitates a robust protecting group strategy to prevent unwanted side reactions and ensure the synthesis of the target peptide with high purity and yield.

The tert-butyloxycarbonyl (Boc) protecting group has long been a cornerstone of solid-phase peptide synthesis (SPPS).[] Its stability under a wide range of coupling conditions and its facile removal under mild acidic conditions make it a versatile choice for Nα-protection.[] This guide will focus on the application of Boc-protected Phenylalanine-Arginine derivatives in peptide synthesis, with a particular emphasis on the strategic choices that underpin successful synthesis campaigns.

The Chemistry of Boc-Phe-Arg Derivatives: A Deep Dive

The successful incorporation of the Phe-Arg motif into a growing peptide chain hinges on the careful selection and application of appropriately protected arginine derivatives. The primary challenge lies in masking the reactivity of the guanidinium group in the arginine side chain to prevent undesirable side reactions during peptide bond formation.[3]

Nα-Boc Protection: The Foundation of the Strategy

The tert-butyloxycarbonyl (Boc) group serves as the temporary protecting group for the α-amino group of the phenylalanine and arginine residues.[] The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.[5]

Key advantages of Boc protection include:

-

Stability: The Boc group is stable to the basic conditions often employed during peptide coupling reactions.[]

-

Orthogonality: It can be selectively removed using mild acids, such as trifluoroacetic acid (TFA), without cleaving the peptide from the solid support or removing most side-chain protecting groups.[3][]

Arginine Side-Chain Protection: A Critical Choice

The highly nucleophilic guanidinium group of arginine requires a robust protecting group to prevent side reactions such as acylation or cyclization.[3] In the context of Boc-based SPPS, several protecting groups have been developed for the arginine side chain, each with its own set of advantages and disadvantages.

Common Arginine Side-Chain Protecting Groups in Boc-SPPS:

| Protecting Group | Chemical Name | Key Features |

| Tos | Tosyl | Removed by strong acids like HF; can lead to side reactions with tryptophan.[6] |

| NO2 | Nitro | Removed by HF; prone to side reactions leading to ornithine formation.[6] |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Predominantly used in Fmoc-SPPS, but its application in Boc-SPPS is also possible.[7] Offers milder cleavage conditions compared to Tos and NO2. |

| (Boc)2 | Di-tert-butyloxycarbonyl | Offers complete protection of the guanidinium group but can be prone to δ-lactam formation upon activation.[8] |

The choice of the arginine side-chain protecting group is a critical decision that impacts the overall success of the synthesis. Factors to consider include the desired cleavage conditions, the presence of other sensitive amino acids in the sequence, and the potential for side reactions. For many applications involving the Phe-Arg motif, derivatives like This compound(Pbf)-OH offer a good balance of stability and ease of cleavage.

Experimental Workflows: From Resin to Purified Peptide

The synthesis of a peptide containing the this compound sequence using solid-phase peptide synthesis (SPPS) involves a series of iterative steps. The following section provides a detailed, step-by-step methodology for a typical synthesis workflow.

Workflow Overview: Boc-SPPS of a Phe-Arg Containing Peptide

The following diagram illustrates the key stages of a standard Boc-based solid-phase peptide synthesis cycle for incorporating a this compound derivative.

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Experimental Protocol: Coupling of this compound(Pbf)-OH

This protocol outlines the manual coupling of a this compound(Pbf)-OH derivative to a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound(Pbf)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents (DMF, DCM, Methanol)

-

Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v)

-

Neutralization solution: DIEA in DCM or DMF (e.g., 5-10% v/v)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DMF from the resin.

-

Add the TFA/DCM solution to the resin and agitate for 1-2 minutes.

-

Drain the solution.

-

Repeat the TFA/DCM treatment for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-

Wash the resin with the DIEA/DCM or DIEA/DMF solution (2x, 1-2 minutes each).

-

Wash the resin with DMF (3x).

-

-

Coupling:

-

In a separate vessel, dissolve this compound(Pbf)-OH (e.g., 3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add the base (e.g., DIEA, 6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-4 hours, or until a completion test (e.g., Kaiser test) is negative.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

-

Cleavage and Deprotection: Releasing the Peptide

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. In Boc chemistry, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

Cleavage Cocktail Considerations:

The cleavage cocktail is a mixture of the strong acid and various "scavengers" designed to trap reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[9][10]

A common cleavage cocktail for peptides containing arginine is Reagent K :[11]

| Component | Percentage (v/v or w/v) | Purpose |

| Trifluoroacetic acid (TFA) | 82.5% | Primary cleavage and deprotection agent. |

| Phenol | 5% | Scavenger for carbocations. |

| Water | 5% | Scavenger. |

| Thioanisole | 5% | Scavenger, particularly for protecting tryptophan.[6] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger. |

General Cleavage Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8]

-

Stir the mixture at room temperature for 1-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[11][12]

-

Filter the resin and wash it with a small amount of fresh TFA.

-

Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.

Purification and Analysis: Ensuring Peptide Quality

The final step is to purify the crude peptide to the desired level of homogeneity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide purification.[1][13]

Typical RP-HPLC Conditions for Peptide Purification:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

After purification, the identity and purity of the peptide should be confirmed by analytical techniques such as analytical RP-HPLC and mass spectrometry.

Troubleshooting and Advanced Considerations

Even with optimized protocols, challenges can arise during the synthesis of peptides containing this compound derivatives. This section addresses some common issues and provides advanced strategies to overcome them.

Common Challenges and Solutions

| Challenge | Potential Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance of the bulky this compound(Pbf)-OH derivative; peptide aggregation. | Use a more powerful coupling reagent (e.g., HATU); increase coupling time and/or temperature; use a solvent mixture known to disrupt aggregation (e.g., DMF/NMP).[14] |

| Side Reactions during Cleavage | Inadequate scavenging of reactive carbocations. | Optimize the cleavage cocktail with appropriate scavengers based on the peptide sequence; minimize cleavage time.[9][10] |

| Racemization | Activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. | Use coupling reagents with additives that suppress racemization, such as HOBt or Oxyma Pure.[15] |

| Poor Solubility of the Crude Peptide | Highly charged or hydrophobic nature of the peptide. | Adjust the pH of the purification buffers to improve solubility; use alternative purification techniques if necessary.[16] |

The Rise of Alternative Strategies

While Boc-SPPS remains a robust method, alternative strategies are continuously being developed to address some of its limitations.

-

Fmoc/tBu Chemistry: The use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection has become the predominant strategy in modern peptide synthesis due to its milder deprotection conditions.[3]

-

Greener Synthesis Approaches: Efforts are underway to develop more environmentally friendly peptide synthesis methods, including the use of greener solvents and coupling reagents.[17][18]

Applications of Peptides Containing the Phe-Arg Motif

Peptides incorporating the Phe-Arg sequence are utilized in a wide array of research and therapeutic applications.

-

Enzyme Substrates: Fluorogenic substrates containing the Phe-Arg-AMC (7-amino-4-methylcoumarin) sequence are used to assay the activity of various proteases.[19][20]

-

Therapeutic Peptides: The Phe-Arg motif is present in numerous peptide drugs and drug candidates targeting a range of diseases.[1][2]

-

Biomaterials: Self-assembling peptides containing the Phe-Phe motif, often in conjunction with charged residues like arginine, are being explored for applications in drug delivery and tissue engineering.[21][22]

Conclusion

The successful synthesis of peptides containing the this compound motif is a critical capability for researchers in the life sciences. A thorough understanding of the underlying chemistry, careful selection of protecting groups and coupling reagents, and meticulous execution of experimental protocols are paramount to achieving high yields of pure peptide. This guide has provided a comprehensive overview of the key principles and practices for working with this compound derivatives, empowering scientists to confidently tackle the synthesis of these important biomolecules.

References

- BenchChem. (n.d.). Strategies for introducing arginine into complex peptide sequences using Boc-arg(boc)2-OH.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- MedchemExpress. (n.d.). Boc-D-Arg(Pbf)-OH | Amino Acid Derivative.

- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.

- BOC Sciences. (n.d.). Peptide Synthesis Reagents.

- Google Patents. (n.d.). CN106928171A - Fmoc‑Arg(Pbf)The synthetic method of OH.

- (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- BenchChem. (n.d.). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis.

- ChemicalBook. (2022). Synthesis and Application of Fmoc-D-Arg(Pbf) -OH.

- MDPI. (n.d.). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

- Bachem Products. (n.d.). Boc-Phe-Ser-Arg-AMC.

- RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.

- Organic Syntheses Procedure. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.

- RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.

- PMC - NIH. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis.

- ResearchGate. (2021). How much time do your reaction take when cleaving arginine-rich peptides?.

- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Sigma-Aldrich. (n.d.). Boc-Arg(Pbf)-OH = 98.0 TLC 200124-22-7.

- PMC. (2022). Therapeutic peptides: current applications and future directions.

- PMC. (n.d.). HPLC Analysis and Purification of Peptides.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

- (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- PMC. (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.

- MDPI. (n.d.). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine.

- Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.

- Reddit. (2023). Why does Arginine for SPPS only need one protecting group on the guanidine?.

- Google Patents. (n.d.). CN106187819A - A kind of preparation method of BOC L asparagine.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- MedchemExpress. (n.d.). Boc-Leu-Gly-Arg-AMC | Fluorogenic AMC Substrate.

- ACS Publications. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters | The Journal of Organic Chemistry.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

- PMC - PubMed Central. (n.d.). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies.

- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.

- (n.d.). Recent development of peptide coupling reagents in organic synthesis.

- Chemical Science (RSC Publishing). (2025). Expedient discovery of fluorogenic amino acid-based probes via one-pot palladium-catalysed arylation of tyrosine.

- Interchim. (n.d.). Fluorogenic Substrates.

Sources

- 1. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 2. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. agilent.com [agilent.com]

- 17. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. shop.bachem.com [shop.bachem.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. mdpi.com [mdpi.com]

- 22. Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Boc-Phe-Arg-AMC Enzymatic Assay at pH 8.0

Introduction: Unveiling Proteolytic Activity with Fluorogenic Precision

The quantification of protease activity is fundamental in numerous fields, from basic research in enzymology and cell biology to drug discovery and diagnostics. Among the arsenal of available techniques, fluorogenic assays stand out for their high sensitivity, continuous monitoring capabilities, and adaptability to high-throughput screening formats.[1] This guide provides a comprehensive protocol for the use of the fluorogenic substrate Nα-Boc-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (Boc-Phe-Arg-AMC) to measure the activity of trypsin-like serine proteases.

Trypsin and related enzymes are a class of proteases that specifically cleave peptide bonds C-terminal to arginine (Arg) and lysine (Lys) residues.[2] The substrate this compound-AMC is specifically designed to harness this activity. The N-terminal blocking group, tert-butyloxycarbonyl (Boc), prevents unwanted degradation by aminopeptidases. The core dipeptide sequence, Phe-Arg, provides a recognition site for trypsin-like proteases. The key to this assay lies in the fluorophore, 7-amino-4-methylcoumarin (AMC), which is linked to the C-terminus of the arginine residue via an amide bond. In its conjugated form, the AMC molecule is non-fluorescent. Upon enzymatic cleavage of the amide bond by a protease, free AMC is released, which fluoresces intensely upon excitation. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzymatic activity.

Scientific Rationale: The Criticality of pH 8.0

The choice of pH is a critical parameter in any enzymatic assay, as it directly influences the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby affecting enzyme structure and catalytic efficiency.[3] For trypsin and trypsin-like serine proteases, the optimal pH is typically in the slightly alkaline range of 7.8 to 8.7.[4]

This protocol specifies a pH of 8.0, which is well within the optimal range for trypsin activity. At this pH, the catalytic triad of trypsin (Histidine-57, Aspartate-102, and Serine-195) is in the appropriate ionization state for efficient catalysis. Specifically, the imidazole side chain of Histidine-57 can act as a general base to activate the Serine-195 hydroxyl group for nucleophilic attack on the substrate's carbonyl carbon. Kinetic studies have demonstrated that the catalytic efficiency (kcat/KM) of trypsin is maximal at alkaline pH values.[5][6] Therefore, maintaining a stable pH of 8.0 with a suitable buffer system is paramount for obtaining accurate and reproducible results.

Materials and Reagents

Equipment

-

Fluorescence microplate reader with excitation and emission filters for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm)

-

Standard 96-well black, flat-bottom microplates (Note: Different microplates can affect fluorescence readings; consistency is key)[7]

-

Calibrated single and multichannel pipettes

-

Incubator or temperature-controlled plate reader set to the desired assay temperature (e.g., 25°C or 37°C)

-

Vortex mixer

-

pH meter

Reagents

-

This compound-AMC: (MW: 651.78 g/mol )

-

7-Amino-4-methylcoumarin (AMC): (MW: 175.18 g/mol ) for standard curve

-

Trypsin (or other trypsin-like protease) of known concentration

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tris base (Tris(hydroxymethyl)aminomethane)

-

Hydrochloric acid (HCl), 1M

-

Ultrapure water

-

Enzyme Dilution Buffer: (e.g., 1 mM HCl for trypsin to maintain stability)

Experimental Protocols

Part 1: Reagent Preparation

A cornerstone of a reliable assay is the meticulous preparation of reagents. All aqueous solutions should be prepared with ultrapure water.

1.1. Assay Buffer (50 mM Tris-HCl, pH 8.0)

-

Rationale: Tris-HCl is a commonly used buffer for trypsin assays due to its buffering capacity in the 7.0-9.0 pH range.[8]

-

Procedure:

-

Dissolve 6.06 g of Tris base in 800 mL of ultrapure water.

-

While stirring, slowly add 1 M HCl to adjust the pH to 8.0 at the desired assay temperature (e.g., 25°C). Note that the pH of Tris buffers is temperature-dependent.[9]

-

Bring the final volume to 1 L with ultrapure water.

-

Store at 4°C.

-

1.2. This compound-AMC Stock Solution (10 mM in DMSO)

-

Rationale: this compound-AMC is sparingly soluble in aqueous solutions but readily dissolves in DMSO. A concentrated stock solution allows for minimal solvent carryover into the final assay.

-

Procedure:

-

Weigh out 6.52 mg of this compound-AMC.

-

Dissolve in 1 mL of anhydrous DMSO.

-

Vortex until fully dissolved.

-

Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

1.3. AMC Standard Stock Solution (1 mM in DMSO)

-

Rationale: A standard curve of free AMC is essential to convert relative fluorescence units (RFU) into the molar amount of product formed.

-

Procedure:

-

Weigh out 1.75 mg of 7-Amino-4-methylcoumarin (AMC).

-

Dissolve in 10 mL of anhydrous DMSO.

-

Vortex until fully dissolved.

-

Store in small aliquots at -20°C, protected from light.

-

1.4. Enzyme Working Solution

-

Rationale: The enzyme should be diluted to a working concentration immediately before use to maintain its activity. The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Procedure:

-

Prepare a stock solution of the protease in an appropriate buffer (e.g., for trypsin, 1 mM HCl).

-

Immediately before the assay, dilute the enzyme stock to the desired final concentration using the Assay Buffer (50 mM Tris-HCl, pH 8.0).

-

Part 2: AMC Standard Curve Generation

2.1. Procedure:

-

Prepare a series of dilutions of the 1 mM AMC Standard Stock Solution in Assay Buffer to generate standards ranging from 0 µM to a concentration that will encompass the expected amount of product generated in the enzymatic assay (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 µM).

-

Add a fixed volume (e.g., 100 µL) of each AMC dilution to triplicate wells of a 96-well black microplate.

-

Include a "blank" control containing only the Assay Buffer.

-

Read the fluorescence in the microplate reader using the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).

-

Subtract the average fluorescence of the blank from all other readings.

-

Plot the background-subtracted fluorescence (RFU) against the corresponding AMC concentration (µM). The resulting plot should be linear. The slope of this line will be used to convert RFU/min to µmol/min in the enzyme kinetics assay.

Part 3: Enzymatic Assay Protocol

3.1. Assay Setup:

This protocol is for a total reaction volume of 100 µL per well. Adjust volumes as needed, maintaining the final concentrations.

-

Prepare Substrate Working Solution: Dilute the 10 mM this compound-AMC Stock Solution in Assay Buffer to the desired final concentration. The optimal substrate concentration should be determined by performing a substrate titration to determine the Michaelis constant (Km). A common starting point is a concentration close to the Km or, if unknown, in the range of 10-100 µM.[10]

-

Plate Layout: Design the plate layout to include:

-

Blank (No Enzyme) Controls: Wells containing the Substrate Working Solution and Assay Buffer but no enzyme. This accounts for substrate auto-hydrolysis.

-